molecular formula C12H12NNaO2 B083166 Sodium 4-(1H-indol-3-yl)butanoate CAS No. 10265-70-0

Sodium 4-(1H-indol-3-yl)butanoate

Cat. No.: B083166
CAS No.: 10265-70-0
M. Wt: 225.22 g/mol
InChI Key: VBDSTGDTZFQGNC-UHFFFAOYSA-M
Attention: For research use only. Not for human or veterinary use.
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Description

Sodium 4-(1H-indol-3-yl)butanoate, also known as indolbutyrate, is a synthetic compound that has been used in scientific research applications for several decades. It is an important tool in the study of biochemistry, physiology, and pharmacology, and has been used to understand the mechanisms of action of various drugs and other compounds. Indolbutyrate has been used to study the effects of drugs on the body, as well as to identify potential targets for new drugs. The synthesis method, mechanism of action, biochemical and physiological effects, advantages and limitations for laboratory experiments, and future directions of research for indolbutyrate are discussed in

Scientific Research Applications

Energy Storage Applications

Sodium-ion batteries represent a promising avenue for large-scale electric energy storage, especially due to the abundance of sodium resources and their cost-effectiveness. Research highlights the exploration of electrode materials, including cathodes, anodes, and electrolytes, for room-temperature sodium-ion batteries, aiming to develop materials that offer low-cost, long-life solutions suitable for renewable energy storage and smart grids (Huilin Pan, Yong‐Sheng Hu, Liquan Chen, 2013).

Food Industry Applications

In the food industry, sodium chloride (common salt) plays a crucial role due to its preservative and antimicrobial effects, flavor enhancement properties, and its ability to influence enzymatic activity in food processing. The search for sodium chloride alternatives has grown, driven by the health risks associated with high sodium intake. This has led to innovations in salt reduction or replacement strategies using substitutes like potassium chloride or optimizing the physical form of salt to maintain food quality while addressing health concerns (W. Albarracín, I. C. Sánchez, R. Grau, J. Barat, 2011).

Environmental Remediation Applications

Sodium percarbonate (SPC) offers a green and economical option for remediating water and soil contaminated with organic compounds. Its solid state allows for safer transport and application, with a controlled release of hydrogen peroxide. Advanced oxidation processes (P-AOPs) activated by SPC have shown promise in degrading contaminants through the generation of radical species. This review of P-AOPs highlights the potential of SPC in sustainable environmental remediation technologies (Xin Liu, Sen He, Yuan Yang, B. Yao, Yifei Tang, Lin Luo, Dang Zhi, Zhonghao Wan, Lei Wang, Yaoyu Zhou, 2021).

Safety and Hazards

The safety data sheet for a related compound, 2-(1H-indol-3-yl)acetic acid, indicates that it can cause skin irritation, serious eye irritation, and respiratory irritation . It is recommended to handle such compounds with appropriate protective equipment and in a well-ventilated area .

Properties

IUPAC Name

sodium;4-(1H-indol-3-yl)butanoate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H13NO2.Na/c14-12(15)7-3-4-9-8-13-11-6-2-1-5-10(9)11;/h1-2,5-6,8,13H,3-4,7H2,(H,14,15);/q;+1/p-1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VBDSTGDTZFQGNC-UHFFFAOYSA-M
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C2C(=C1)C(=CN2)CCCC(=O)[O-].[Na+]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H12NNaO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70635762
Record name Sodium 4-(1H-indol-3-yl)butanoate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70635762
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

225.22 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

10265-70-0
Record name Sodium 4-(1H-indol-3-yl)butanoate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70635762
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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